molecular formula C7H5ClLiNO3 B6205017 lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate CAS No. 2694727-69-8

lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate

Cat. No.: B6205017
CAS No.: 2694727-69-8
M. Wt: 193.5
InChI Key:
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Description

Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate: is an organic compound with the molecular formula C7H5ClLiNO3 and a molecular weight of 193.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate typically involves the reaction of 3-chloropyridine with lithium hydroxide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloropyridine+lithium hydroxide+chloroacetic acidlithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate\text{3-chloropyridine} + \text{lithium hydroxide} + \text{chloroacetic acid} \rightarrow \text{this compound} 3-chloropyridine+lithium hydroxide+chloroacetic acid→lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures and pressures to optimize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Lithium(1+) 2-[(3-bromopyridin-4-yl)oxy]acetate
  • Lithium(1+) 2-[(3-fluoropyridin-4-yl)oxy]acetate
  • Lithium(1+) 2-[(3-iodopyridin-4-yl)oxy]acetate

Comparison: Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its bromine, fluorine, and iodine analogs. The chlorine atom influences the compound’s electronic properties, making it suitable for specific reactions and applications.

Properties

CAS No.

2694727-69-8

Molecular Formula

C7H5ClLiNO3

Molecular Weight

193.5

Purity

95

Origin of Product

United States

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